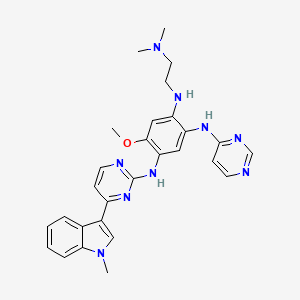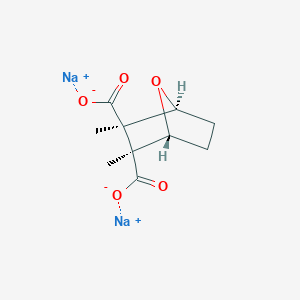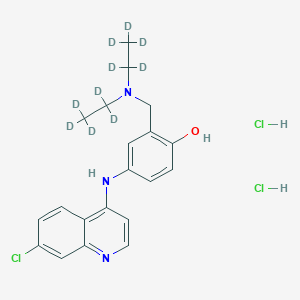
Amodiaquine-d10 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amodiaquine-d10 (hydrochloride) is a deuterated form of Amodiaquine, a 4-aminoquinoline compound. It is primarily used as an antimalarial agent and has shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum . The deuterated form, Amodiaquine-d10, is often used in scientific research to study the pharmacokinetics and metabolism of Amodiaquine due to its stable isotopic labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Amodiaquine-d10 (hydrochloride) involves a multi-step process. One common method includes the following steps :
Mannich Reaction: This step involves the reaction of 4,7-dichloroquinoline with formaldehyde and diethylamine to form 4,7-dichloroquinoline-2-(diethylaminomethyl)phenol.
Substitution Reaction: The intermediate product undergoes a substitution reaction with 4-amino-7-chloroquinoline to form Amodiaquine.
Industrial Production Methods
Industrial production of Amodiaquine-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
Amodiaquine-d10 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-desethylamodiaquine, a major metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
N-desethylamodiaquine: Formed through oxidation.
Various substituted derivatives: Depending on the reagents and conditions used.
科学研究应用
Amodiaquine-d10 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and kinetics due to its stable isotopic labeling.
Biology: Employed in the study of cellular uptake and metabolism.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of Amodiaquine in the body.
Industry: Utilized in the development of new antimalarial drugs and formulations
作用机制
The mechanism of action of Amodiaquine-d10 (hydrochloride) is similar to that of Amodiaquine. It is believed to inhibit heme polymerase activity in Plasmodium falciparum, leading to the accumulation of free heme, which is toxic to the parasite . The drug binds to free heme, preventing its conversion to a less toxic form, thereby disrupting the parasite’s membrane function .
相似化合物的比较
Amodiaquine-d10 (hydrochloride) is compared with other 4-aminoquinoline compounds such as:
Chloroquine: Similar in structure and activity but less effective against chloroquine-resistant strains.
Hydroxychloroquine: Used for similar purposes but has different pharmacokinetic properties.
Mefloquine: Another antimalarial with a different mechanism of action.
Amodiaquine-d10 (hydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic studies and a better understanding of the drug’s metabolism .
属性
分子式 |
C20H24Cl3N3O |
|---|---|
分子量 |
438.8 g/mol |
IUPAC 名称 |
2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride |
InChI |
InChI=1S/C20H22ClN3O.2ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H/i1D3,2D3,3D2,4D2;; |
InChI 键 |
ROEBJVHPINPMKL-WBCDGJSESA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H].Cl.Cl |
规范 SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)

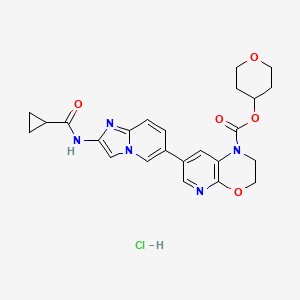
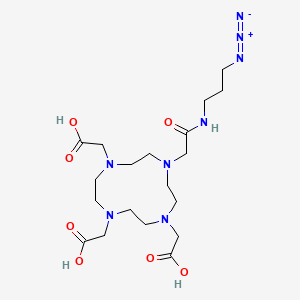
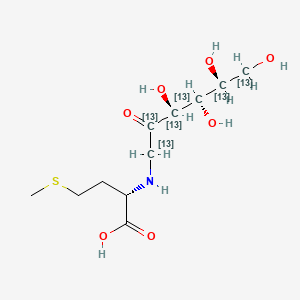
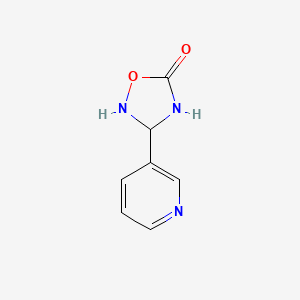
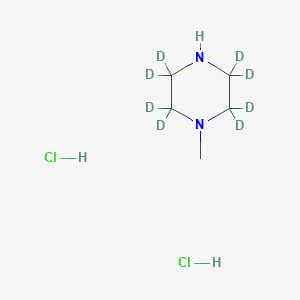
![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)


